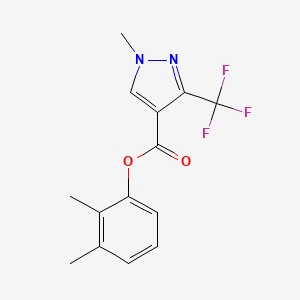

2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

2,3-Dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester compound characterized by a trifluoromethyl group at the 3-position of the pyrazole ring and a 2,3-dimethylphenyl ester substituent. This compound belongs to a broader class of agrochemicals and pharmaceuticals, where structural modifications are critical for optimizing activity and selectivity.

Properties

IUPAC Name |

(2,3-dimethylphenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2/c1-8-5-4-6-11(9(8)2)21-13(20)10-7-19(3)18-12(10)14(15,16)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQUJOJKXDJUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CN(N=C2C(F)(F)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

2,3-Dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

The following sections compare the target compound with structurally analogous pyrazole derivatives, focusing on substituent effects, synthetic routes, physical properties, and biological activities.

Substituent Effects on the Pyrazole Ring

Key Observations :

- The 2,3-dimethylphenyl ester in the target compound introduces steric hindrance compared to ethyl or methyl esters, which may reduce enzymatic degradation .

- The trifluoromethyl group at C3 is a common bioisostere for chlorine or methyl groups, improving resistance to oxidative metabolism .

Physical Properties

Key Observations :

- The target compound’s 2,3-dimethylphenyl ester likely increases melting point compared to ethyl esters due to enhanced crystal packing .

- The trifluoromethyl group reduces solubility in polar solvents, favoring non-aqueous environments .

Key Challenges :

- Introducing the 2,3-dimethylphenyl group may require optimized coupling conditions (e.g., palladium catalysts) to avoid steric interference .

Key Observations :

Biological Activity

2,3-Dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (commonly referred to as DMPT) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of DMPT, focusing on its anti-inflammatory, analgesic, and other pharmacological properties, supported by data tables and case studies.

DMPT has a molecular formula of C13H12F3N3O2 and a molecular weight of 307.25 g/mol. The compound features a pyrazole ring substituted with both trifluoromethyl and dimethylphenyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12F3N3O2 |

| Molecular Weight | 307.25 g/mol |

| Melting Point | Not reported |

| LogP | Not available |

| Solubility | Not specified |

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including DMPT. A comparative analysis showed that compounds similar to DMPT exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

- Case Study : A series of pyrazole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. Some compounds demonstrated IC50 values as low as 0.02 µM for COX-2 inhibition, indicating potent anti-inflammatory effects .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| DMPT | Not reported | 0.02 - 0.04 |

| Diclofenac | 0.54 | 0.05 |

Analgesic Activity

In addition to its anti-inflammatory effects, DMPT has shown promise as an analgesic agent. The analgesic activity was assessed using various models, including the hot plate test and formalin test.

- Findings : In vivo studies indicated that DMPT significantly reduced pain responses in animal models compared to control groups, suggesting its potential use in pain management therapies.

Other Pharmacological Activities

DMPT has also been investigated for other biological activities:

- Antibacterial Activity : Similar pyrazole derivatives have shown varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies indicate that DMPT may possess anticancer properties, although further research is needed to elucidate its mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of DMPT can be attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.

- Dimethylphenyl Substitution : Influences the compound's interaction with COX enzymes and other proteins involved in inflammation and pain pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions affect yields?

- Methodology : The compound can be synthesized via multi-step protocols, often starting with pyrazole-4-carboxylic acid derivatives. For example, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (a key intermediate) is prepared by reacting hydrazine hydrate with precursors under NaH/DMF conditions (81.7% yield) . Substituent introduction (e.g., 2,3-dimethylphenyl) typically involves nucleophilic substitution or coupling reactions. Yield optimization depends on solvent choice (DMF, THF), base strength (K₂CO₃, NaH), and temperature control (0°C to room temperature) .

Q. How is the compound characterized structurally and spectroscopically?

- Methodology :

- NMR/HRMS : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., trifluoromethyl groups at δ ~120-125 ppm in ¹³C NMR). HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₄F₃N₂O₂) .

- X-ray crystallography : SHELX programs (SHELXL, SHELXD) refine crystal structures, resolving bond lengths and angles. Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks .

Q. What biological activities are associated with this compound?

- Findings : Pyrazole-4-carboxylate derivatives exhibit antifungal and enzyme-modulating activities. For example, analogous compounds inhibit TRPC3 channels (e.g., Pyr3, a TRPC3 blocker with structural similarities) or target fungal cytochrome P450 enzymes . Bioactivity assays (MIC tests, enzyme inhibition studies) are recommended for validation .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up studies?

- Methodology :

- DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. acetonitrile), catalyst loading (e.g., Pd for coupling reactions), and reaction time.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate high-purity product. Yields for related compounds range from 27.7% to 83.3%, depending on steric hindrance and side reactions .

Q. How to resolve contradictions in spectral data during structural confirmation?

- Methodology :

- Multi-technique validation : Combine NMR (²D-COSY for coupling networks), IR (carbonyl stretches at ~1700 cm⁻¹), and HRMS.

- Computational tools : Density Functional Theory (DFT) predicts NMR shifts for comparison with experimental data. Mercury CSD cross-references crystallographic databases to identify common structural motifs .

Q. What computational strategies predict target interactions for this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., TRPC3 channels).

- MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess stability. Studies on Pyr3 highlight the importance of trifluoromethyl groups in hydrophobic pocket interactions .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

- Findings :

- Trifluoromethyl : Enhances metabolic stability and lipophilicity.

- 2,3-Dimethylphenyl : Increases steric bulk, potentially reducing off-target binding. Derivatives with thioether-linked oxadiazoles (e.g., 2-((4-bromobenzyl)thio)-1,3,4-oxadiazole) show improved antifungal activity (83% yield, MIC ~2 µg/mL) .

Q. What challenges arise in crystallographic refinement of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.